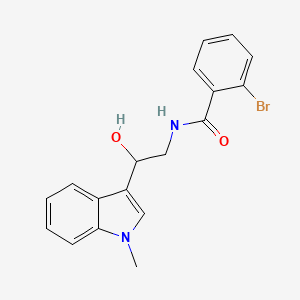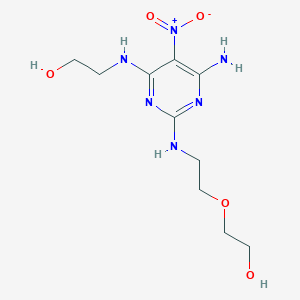![molecular formula C8H11ClN2O B2703826 2-{[(2-Chloropyridin-3-yl)methyl]amino}ethanol CAS No. 1513795-19-1](/img/structure/B2703826.png)
2-{[(2-Chloropyridin-3-yl)methyl]amino}ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-{[(2-Chloropyridin-3-yl)methyl]amino}ethanol” is a chemical compound with diverse applications in scientific research. Its unique structure and properties make it valuable for studying reactions, synthesizing new compounds, and exploring potential therapeutic uses. It has a molecular weight of 186.64 .
Synthesis Analysis
The synthesis of similar compounds involves the use of 3-amino-2-chloropyridine as a starting material . For instance, a mixture of 3-amino-2-chloropyridine, malononitrile, triethylorthoformate, and methanol containing acetic acid was refluxed for 8 hours . The reaction mixture was then filtered, and the filtered solid was crystallized from ethanol .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H11ClN2O/c9-8-7 (2-1-3-11-8)6-10-4-5-12/h1-3,10,12H,4-6H2 . This indicates the presence of 8 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 1 oxygen atom in the molecule .Physical and Chemical Properties Analysis
“this compound” is an oil at normal temperatures . The storage temperature is 4 degrees Celsius .Applications De Recherche Scientifique
Polymer Chemistry Applications
Marios Elladiou and C. S. Patrickios (2012) explored the use of a structurally similar compound, 2-(pyridin-2-yl)ethanol, as a protecting group for methacrylic acid, which demonstrates its potential in polymer chemistry. This compound was effectively used in controlled polymerization methods, showcasing its utility in synthesizing and modifying polymers. The stability of this protecting group under various conditions highlights its potential for broader application in polymer science (Elladiou & Patrickios, 2012).
Coordination Chemistry and Complexation Studies
H. Keypour et al. (2015) reported on the synthesis of Schiff base ligands derived from unsymmetrical tripodal amines, including 2-((2-aminoethyl)(pyridin-2-ylmethyl)amino)ethanol, and their Cu(II) complexes. These studies are crucial for understanding the coordination chemistry and potential catalytic or electronic properties of complexes involving similar structural motifs (Keypour et al., 2015).
Antimicrobial and Anticancer Evaluation
Research by S. Bondock and Hanaa Gieman (2015) on 2-chloro-3-hetarylquinolines provides insights into the antimicrobial and anticancer evaluation of compounds structurally related to "2-{[(2-Chloropyridin-3-yl)methyl]amino}ethanol." Such studies are fundamental in discovering new therapeutic agents and understanding the biological activity of these compounds (Bondock & Gieman, 2015).
Material Science and Catalysis
Zethu Zulu et al. (2020) investigated palladium(II) complexes of (pyridyl)imine ligands, including 2-((pyridin-2-yl)methyleneamino)ethanol, as catalysts for methoxycarbonylation of olefins. This research highlights the role of "this compound" and its derivatives in catalysis and material science, potentially contributing to more efficient industrial processes (Zulu et al., 2020).
Propriétés
IUPAC Name |
2-[(2-chloropyridin-3-yl)methylamino]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O/c9-8-7(2-1-3-11-8)6-10-4-5-12/h1-3,10,12H,4-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJXJFNLZGBNACW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)CNCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide](/img/structure/B2703743.png)
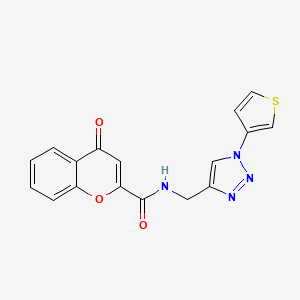
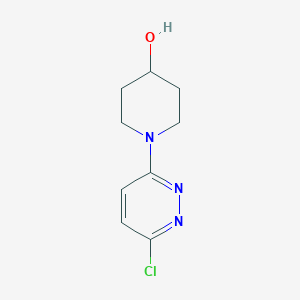
![N-(furan-2-ylmethyl)-4,6-dimethylbenzo[d]thiazol-2-amine](/img/structure/B2703748.png)
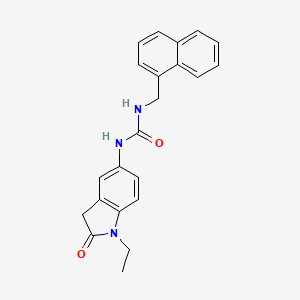

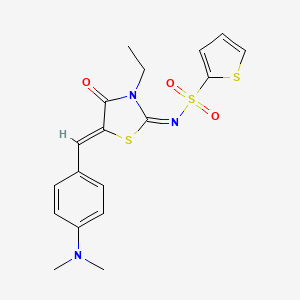
![7-Chloro-1-(3-methoxyphenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2703752.png)
![N-[2-[(5-Cyclohexyl-1H-pyrazol-3-yl)amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2703753.png)
![5-[4-(2-Chloropropanoyl)piperazin-1-yl]-3-methyl-1,2-thiazole-4-carbonitrile](/img/structure/B2703760.png)
![(3-Chloro-4-fluorophenyl){4-[6-(trifluoromethyl)-4-pyrimidinyl]piperazino}methanone](/img/structure/B2703761.png)
![2-chloro-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2703763.png)
